5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene
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Overview
Description
5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-propylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Thiophene ring synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution reactions: The 1,3-dioxolane group and the 4-propylbenzoyl group can be introduced onto the thiophene ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-propylbenzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups can be introduced using reagents like halogenating agents, nitrating agents, or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene has several scientific research applications, including:
Materials Science: It can be used as a building block for the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Its unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.
Organic Electronics: It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. In materials science, its electronic properties can influence the performance of devices like OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the propyl group, which may affect its physical and chemical properties.
5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene: Contains a methyl group instead of a propyl group, which can influence its reactivity and applications.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene is unique due to the presence of both the 1,3-dioxolane ring and the 4-propylbenzoyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3S/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-9-15(21-14)17-19-10-11-20-17/h4-9,17H,2-3,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIAKNAYNACWJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641950 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-49-9 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-propylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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